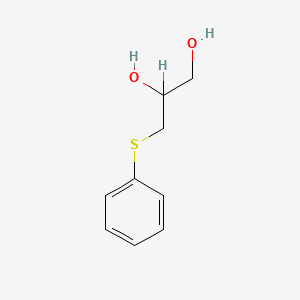

3-Phenylthio-1,2-propanediol

Description

Structure

3D Structure

Properties

CAS No. |

5149-48-4 |

|---|---|

Molecular Formula |

C9H12O2S |

Molecular Weight |

184.26 g/mol |

IUPAC Name |

3-phenylsulfanylpropane-1,2-diol |

InChI |

InChI=1S/C9H12O2S/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 |

InChI Key |

ANJROQCDRGDKMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SCC(CO)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenylthio 1,2 Propanediol

Non-Stereoselective Synthetic Approaches

Non-stereoselective, or racemic, syntheses produce 3-Phenylthio-1,2-propanediol as a mixture of both enantiomers. These methods are often straightforward and serve as the foundation for producing the racemic starting material, which can subsequently be resolved into pure enantiomers if desired.

Catalyst-Mediated Conventional Syntheses

The most common conventional synthesis of racemic this compound involves the reaction between thiophenol and a suitable three-carbon electrophile, such as glycidol (B123203) or its derivatives. ontosight.ai This reaction is a nucleophilic ring-opening of the epoxide. The thiolate anion, generated from thiophenol under basic conditions, attacks one of the epoxide carbons, leading to the formation of the propanediol (B1597323) structure.

The reaction can be generalized as the addition of thiophenol to glycidol. This process is typically mediated by a base or an acid catalyst, which activates the epoxide ring, facilitating the nucleophilic attack by the sulfur atom of thiophenol. The result of this reaction is a racemic mixture of (R)- and (S)-3-Phenylthio-1,2-propanediol. The compound is described as a colorless liquid with a characteristic odor and has the molecular formula C9H12O2S. ontosight.ai

Precursor Intermediates in Racemic Synthesis

The primary precursor intermediates for the racemic synthesis of this compound are thiophenol and a glycidyl (B131873) derivative. The key reaction involves the ring-opening of an epoxide, a common and efficient method for constructing 1,2-difunctionalized compounds.

Key precursors include:

Thiophenol: Serves as the source of the phenylthio group.

Glycidol (2,3-epoxy-1-propanol): A common three-carbon building block containing the requisite epoxide and alcohol functionalities. The reaction of thiophenol with glycidol directly yields the target diol.

Epichlorohydrin (B41342): This can be reacted with thiophenol to form a glycidyl sulfide (B99878) intermediate, which is then hydrolyzed to the diol.

These racemic syntheses provide the essential starting material for more advanced stereoselective processes, such as enzymatic resolution.

Enantioselective and Stereoselective Synthesis of this compound

The production of enantiomerically pure this compound is of significant interest for the synthesis of chiral molecules. Biocatalytic methods, which employ enzymes or whole-cell systems, are particularly powerful for achieving high stereoselectivity under mild conditions.

Biocatalytic and Enzymatic Reduction Strategies

A well-established method for synthesizing optically active this compound involves the asymmetric reduction of a prochiral ketone precursor using baker's yeast (Saccharomyces cerevisiae). researchgate.netbiomedpharmajournal.org This whole-cell biocatalyst contains a variety of reductase enzymes that can convert ketones to secondary alcohols with high enantioselectivity. nih.gov

The primary substrate for this biotransformation is 1-phenylthio-2-propanone or its hydroxylated derivative, 1-hydroxy-3-phenylthio-2-propanone. researchgate.net The yeast-mediated reduction preferentially yields the (S)-enantiomer of the corresponding alcohol. researchgate.netacs.orgacs.org Research has demonstrated the utility of this method for obtaining optically pure (S)-3-phenylthio-1,2-propanediol, which serves as a valuable chiral precursor for other syntheses. researchgate.netacs.orgacs.org While the reduction of various sulfur-containing ketones by baker's yeast can sometimes result in moderate enantiomeric purity (e.g., 51-67% ee), the reduction of phenylthio-substituted propanones has been shown to be an effective route to the chiral diol. researchgate.netoup.com

Interactive Table: Yeast-Mediated Asymmetric Reduction of Phenylthiopropanones

| Substrate | Biocatalyst | Product Configuration | Enantiomeric Excess (ee) | Reference(s) |

| Phenylthioacetone | Baker's Yeast (S. cerevisiae) | (S) | - | researchgate.net |

| 1-Hydroxy-3-phenylthio-2-propanone | Baker's Yeast (S. cerevisiae) | (S) | Optically Pure | researchgate.netacs.orgacs.org |

| Ketones with sulfur functional groups | Baker's Yeast (S. cerevisiae) | - | 51-67% | oup.com |

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. researchgate.net This enzymatic activity can be harnessed for the kinetic resolution of racemic epoxides. In this process, the enzyme selectively hydrolyzes one enantiomer of the racemic epoxide, leaving the unreacted epoxide enantiomer in high optical purity. This technique provides simultaneous access to both an enantiopure diol and an enantiopure epoxide. researchgate.net

While direct studies on the EH-catalyzed resolution of phenyl glycidyl sulfide are less common, extensive research on the analogous substrate, phenyl glycidyl ether, demonstrates the principle and potential of this method. nih.govnih.gov For instance, epoxide hydrolases from various microbial sources, such as Aspergillus niger, Rhodotorula glutinis, and Tsukamurella paurometabola, have been used to resolve racemic glycidyl ethers with high enantioselectivity. nih.govnih.gov An EH from Bacillus sp. Z018 was used to stereospecifically hydrolyze (R)-phenyl glycidyl ether, yielding (R)-3-phenoxy-1,2-propanediol with an enantiomeric excess of 96.3%. nih.gov Similarly, an EH from T. paurometabola showed high enantioselectivity (E=65) in the hydrolysis of racemic phenyl glycidyl ether, producing the unreacted (R)-phenyl glycidyl ether with over 99% ee. nih.gov This strategy could be applied to racemic 2,3-epoxy-1-phenylthiopropane to yield enantiopure (R)- or (S)-3-phenylthio-1,2-propanediol, depending on the specific enzyme's enantiopreference.

Interactive Table: Epoxide Hydrolase-Catalyzed Kinetic Resolution (Analogous Phenyl Glycidyl Ether System)

| Substrate (Analog) | Biocatalyst (Enzyme Source) | Selectively Hydrolyzed Enantiomer | Product | Enantiomeric Excess (ee) of Product | Reference(s) |

| Racemic Phenyl Glycidyl Ether | Bacillus sp. Z018 Epoxide Hydrolase | (R)-PGE | (R)-3-Phenoxy-1,2-propanediol | 96.3% | nih.gov |

| Racemic Phenyl Glycidyl Ether | Tsukamurella paurometabola TpEH1 | (S)-PGE | (R)-Phenyl Glycidyl Ether (unreacted) | >99% | nih.gov |

| Racemic tert-butyl glycidyl ether | Aspergillus niger M200 Epoxide Hydrolase | (S)-Epoxide | (S)-3-tert-butoxy-1,2-propanediol | High (E ≈ 30) | researchgate.net |

Enantiocomplementary Bioreduction Systems

Enantiocomplementary bioreduction is a powerful strategy for producing both enantiomers of a chiral alcohol from a single prochiral ketone. This approach utilizes different biocatalysts, typically enzymes or whole-cell systems, that exhibit opposite stereopreferences. In the case of this compound, the precursor ketone, 1-(phenylthio)propan-2-one, is reduced with high enantioselectivity using various microorganisms or isolated enzymes. mdpi.commdpi.com

A study investigating the bioreduction of substituted 1-(arylsulfanyl)propan-2-ones demonstrated the effectiveness of this approach. nih.gov Whole-cell forms of four wild-type yeast strains and two recombinant alcohol dehydrogenases (ADHs) were used as biocatalysts. mdpi.commdpi.com The systems involving Candida parapsilosis (WY12) and a recombinant ADH from Rhodococcus aetherivorans (RaADH) reliably produced the (S)-enantiomer of the corresponding alcohol. mdpi.com Conversely, the recombinant alcohol dehydrogenase from Lactobacillus kefir (LkADH) yielded the (R)-enantiomer with excellent selectivity. mdpi.com

These bioreductions consistently achieve high conversions (60-99%) and exceptional enantiomeric excess (ee), often greater than 99%. mdpi.comnih.gov The use of whole-cell biocatalysts is particularly advantageous as it circumvents the need for external cofactor regeneration, simplifying the process for preparative-scale synthesis. mdpi.com

Interactive Data Table: Enantiocomplementary Bioreduction of 1-(Phenylthio)propan-2-one

| Biocatalyst | Target Enantiomer | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Candida parapsilosis (WY12) | (S)-3-Phenylthio-1,2-propanediol | >90 | >99 |

| Lactobacillus kefir ADH (LkADH) | (R)-3-Phenylthio-1,2-propanediol | >90 | >99 |

| Rhodococcus aetherivorans ADH (RaADH) | (S)-3-Phenylthio-1,2-propanediol | Good | >99 |

| Pichia carsonii (WY1) | (S)-3-Phenylthio-1,2-propanediol | >90 | >99 |

Chiral Auxiliary-Based Approaches

Chiral auxiliary-based synthesis is a foundational strategy in asymmetric synthesis. sciencenet.cn This method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate to direct a subsequent chemical transformation diastereoselectively. osi.lv After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse. While this is a powerful and widely used technique for creating chiral molecules, including alcohols and amines, specific applications detailing the synthesis of this compound using this approach are not prominently featured in the surveyed literature.

Asymmetric Synthetic Routes from Chiral Pool Precursors

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes, which can serve as starting materials for complex chiral molecules. A common and efficient strategy for synthesizing enantiopure this compound is to start from a simple C3 chiral pool precursor, such as glycidol. researchgate.net

For example, the synthesis of (R)-3-(Phenylthio)propane-1,2-diol can be achieved through the regio- and stereospecific ring-opening of (S)-glycidol. mdpi.com In this reaction, a nucleophile derived from thiophenol attacks the epoxide ring of (S)-glycidol. The attack occurs at the less sterically hindered C3 position, proceeding with inversion of configuration to yield the target diol with high fidelity. researchgate.netmdpi.com This method is direct and ensures the stereochemical integrity of the final product is derived from the starting chiral synthon.

Development of Novel Synthetic Pathways and Methodological Improvements

Recent advancements in the synthesis of this compound have focused on improving efficiency, selectivity, and sustainability. Chemoenzymatic methods, which combine chemical and biological transformations, have emerged as a particularly effective strategy. nih.gov

The development of robust enantiocomplementary bioreduction systems using well-characterized recombinant enzymes represents a significant methodological improvement over relying on wild-type organisms, which may contain multiple enzymes with competing activities. mdpi.comresearchgate.net This allows for greater control and predictability in obtaining either the (R) or (S) enantiomer. mdpi.com

Furthermore, research has shown that the enantioselectivity of some biocatalytic reductions can be manipulated by altering the reaction conditions. In one study using a Bacillus sp. for the reduction of 3-phenylthiopropan-2-one, the stereochemical outcome could be reversed simply by adjusting the concentration of yeast extract in the growth medium. osdd.net At low concentrations, the (S)-alcohol was favored, while higher concentrations led to the formation of the (R)-alcohol with up to 85% ee. osdd.net Such findings highlight novel methodological improvements that allow for tunable control over the synthesis of specific stereoisomers.

Reactivity and Functional Group Transformations of 3 Phenylthio 1,2 Propanediol

Chemical Transformations Involving Hydroxyl Groups

The primary and secondary hydroxyl groups are key sites for reactivity, participating in reductions (as a substrate), esterification, etherification, and crucial cyclization reactions.

Reactions as a Reducing Agent

While the related thiol, 3-mercapto-1,2-propanediol, is known to function as a reducing agent, 3-Phenylthio-1,2-propanediol is not typically employed in this capacity. Instead, it is most notably synthesized through the stereoselective reduction of its corresponding ketone, 1-hydroxy-3-phenylthio-2-propanone. This transformation is of significant interest as it can produce optically pure chiral diols. Biocatalytic reduction using whole-cell systems like Baker's yeast (Saccharomyces cerevisiae) is a well-established method for achieving high enantioselectivity. researchgate.net For instance, the yeast-mediated reduction of 1-hydroxy-3-phenylthio-2-propanone yields (S)-3-phenylthio-1,2-propanediol, a valuable chiral precursor for various synthetic applications. researchgate.netmdpi.comacs.orgacs.orgresearchgate.net

Table 1: Synthesis of this compound via Reduction

| Reactant | Reagent/Catalyst | Product | Enantiomeric Purity | Reference |

| 1-Hydroxy-3-phenylthio-2-propanone | Baker's yeast (Saccharomyces cerevisiae) | (S)-3-Phenylthio-1,2-propanediol | High | researchgate.netacs.org |

| 1-(Arylsulfanyl)propan-2-ones | Sodium borohydride (B1222165) (NaBH₄) | Racemic 1-(Arylsulfanyl)propan-2-ols | N/A (Racemic) | mdpi.com |

Etherification and Esterification Reactions

The hydroxyl groups of this compound can undergo standard etherification and esterification reactions. Etherification is typically achieved via the Williamson ether synthesis, where the alcohol is deprotonated with a base to form an alkoxide, which then displaces a halide from an alkyl halide. organic-chemistry.orgmasterorganicchemistry.com

Esterification can be readily accomplished by reacting the diol with acyl chlorides or acid anhydrides. savemyexams.comchemrevise.orgchemguide.co.uk This reaction proceeds through a nucleophilic acyl substitution mechanism, where the alcohol oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. orgoreview.comlibretexts.org The reaction is often performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. orgoreview.com Due to steric differences, the primary hydroxyl group is generally more reactive than the secondary hydroxyl group, allowing for potential regioselective mono-esterification under controlled conditions. orgoreview.com For example, the monoacetate ester, 1,2-Propanediol, 3-(phenylthio)-, 1-acetate, has been synthesized. lookchem.com

Table 2: Examples of Etherification and Esterification Reactions

| Reactant | Reagent(s) | Product Type | General Mechanism | Reference |

| This compound | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether (Mono- or Di-substituted) | Williamson Ether Synthesis | organic-chemistry.org |

| This compound | Acyl Chloride (R-COCl), Pyridine | Ester (Mono- or Di-substituted) | Nucleophilic Acyl Substitution | chemguide.co.ukorgoreview.com |

Cyclization Reactions to Form Heterocyclic Compounds

One of the most significant applications of chiral this compound is its use as a precursor for the synthesis of optically active epoxides, specifically phenyl glycidyl (B131873) sulfide (B99878). researchgate.netresearchgate.net This transformation is a powerful example of an intramolecular cyclization. The process typically involves two steps:

Selective Activation: The primary hydroxyl group is selectively converted into a good leaving group, commonly a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Intramolecular Cyclization: Treatment with a base (e.g., sodium hydroxide) deprotonates the remaining secondary hydroxyl group. The resulting alkoxide then acts as an intramolecular nucleophile, displacing the tosylate group in an Sₙ2 reaction to form the three-membered epoxide ring.

This method allows for the conversion of (S)-3-phenylthio-1,2-propanediol into phenyl (S)-glycidyl sulfide, a key chiral intermediate for the synthesis of various biologically active molecules. researchgate.netresearchgate.net

Table 3: Cyclization of this compound to an Epoxide

| Starting Material | Reagents | Key Intermediate | Final Product | Reaction Type | Reference |

| (S)-3-Phenylthio-1,2-propanediol | 1. p-Toluenesulfonyl chloride (TsCl), Pyridine 2. NaOH | (S)-3-(Phenylthio)-1-(tosyloxy)propan-2-ol | Phenyl (S)-glycidyl sulfide | Intramolecular Sₙ2 Cyclization | researchgate.netacs.org |

Reactivity of the Phenylthio Moiety

The sulfur atom in the phenylthio group is also a site of reactivity, capable of undergoing oxidation to form sulfoxides and sulfones, or participating in substitution reactions.

Sulfur Oxidation Reactions

The thioether functionality of this compound can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. The extent of oxidation is controlled by the choice of oxidant and the stoichiometry.

Sulfoxide Formation: Oxidation with one equivalent of a mild oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA) at low temperatures or sodium metaperiodate (NaIO₄), typically yields the corresponding sulfoxide, 3-(Phenylsulfinyl)-1,2-propanediol.

Sulfone Formation: Using a stronger oxidant or an excess (two or more equivalents) of an agent like hydrogen peroxide (H₂O₂), often with a catalyst, or excess m-CPBA, leads to the fully oxidized sulfone, 3-(Phenylsulfonyl)-1,2-propanediol. cdnsciencepub.com

These oxidations are valuable as they introduce new functionality and significantly alter the electronic properties of the molecule without affecting the diol portion. nih.gov

Table 4: Oxidation of the Phenylthio Group

| Reactant | Reagent(s) | Product | Oxidation State | Reference |

| This compound | m-CPBA (1 equiv.) | 3-Phenylsulfinyl-1,2-propanediol | Sulfoxide | nih.gov |

| This compound | H₂O₂ / Acetic Acid | 3-Phenylsulfonyl-1,2-propanediol | Sulfone | cdnsciencepub.com |

| This compound | m-CPBA (≥2 equiv.) | 3-Phenylsulfonyl-1,2-propanediol | Sulfone | cdnsciencepub.com |

Substitution Reactions

The phenylthio group can be cleaved and replaced in substitution reactions. A prominent example is reductive desulfurization, where the carbon-sulfur bond is hydrogenolyzed. This is commonly achieved using Raney Nickel, a catalyst that also serves as a source of hydrogen. researchgate.net This reaction effectively replaces the phenylthio group with a hydrogen atom, converting this compound into 1,2-propanediol. This method is particularly useful in multi-step syntheses where the sulfur group is used to control stereochemistry and is subsequently removed. researchgate.netacs.org

The phenylthio group can also provide anchimeric assistance (neighboring group participation) in substitution reactions at an adjacent carbon, influencing the rate and stereochemical outcome of the reaction. acs.org While direct displacement of the phenylthio group by other nucleophiles is less common, copper-assisted substitutions have been reported for related phenylthio compounds, suggesting a potential pathway for further functionalization. mdpi.com

Table 5: Substitution Reactions of the Phenylthio Moiety

| Reactant | Reagent(s) | Product | Description | Reference |

| This compound | Raney Nickel (Ra-Ni) | 1,2-Propanediol | Reductive Desulfurization (C-S to C-H) | researchgate.netacs.org |

| Chiral β-Arylthio alcohols | Various (e.g., in Ritter reaction) | Substituted product with retained configuration | Anchimeric Assistance by Phenylthio Group | acs.org |

Chemo- and Regioselective Functionalization Strategies

The chemical structure of this compound features three distinct functional groups: a primary hydroxyl (-CH₂OH) group at the C1 position, a secondary hydroxyl (-CHOH) group at the C2 position, and a sulfide (-S-) linkage. This trifunctional nature presents a significant challenge and opportunity in synthetic chemistry, necessitating the use of chemo- and regioselective strategies to modify one functional group in the presence of the others. The development of such selective transformations is crucial for utilizing this compound as a versatile building block in the synthesis of more complex molecules, including chiral intermediates for pharmaceuticals and natural products. nih.gov

The primary challenge lies in differentiating between the two hydroxyl groups, which possess similar chemical properties. Generally, the primary alcohol is less sterically hindered and therefore more reactive towards many reagents than the secondary alcohol. bham.ac.uk However, achieving exclusive functionalization often requires carefully chosen reagents, catalysts, and reaction conditions. Furthermore, the sulfide group can be sensitive to oxidative conditions, adding another layer of complexity that requires chemoselective control. nih.gov

Orthogonal protecting group strategies are fundamental to the selective functionalization of polyol systems. bham.ac.ukorganic-chemistry.org This involves the use of protecting groups that can be installed and removed under different reaction conditions, allowing for the sequential manipulation of each hydroxyl group. organic-chemistry.org For instance, a bulky silyl (B83357) ether, such as one derived from tert-butyldimethylsilyl (TBDMS) chloride, might selectively protect the less hindered primary alcohol. tcichemicals.com Conversely, cyclic protecting groups like acetals (e.g., benzylidene or isopropylidene acetals) can be used to protect both hydroxyl groups simultaneously, taking advantage of their 1,2-diol arrangement. bham.ac.ukpressbooks.pub

Beyond steric-controlled reactions and protecting group manipulations, catalytic methods, particularly those employing enzymes, have emerged as powerful tools for achieving high levels of regioselectivity in the functionalization of diols.

Enzymatic and Catalytic Regioselective Reactions

Biocatalysis offers an effective approach for the regioselective modification of 1,2-diols. Lipases, for example, have been shown to catalyze acylation and deacylation reactions with high regioselectivity. In studies on 1,2-propanediol dibenzoate, lipases from different sources demonstrated highly regioselective alcoholysis to afford monoesters benzoylated exclusively at the secondary hydroxyl group. researchgate.net This preference is attributed to the specific fit of the substrate within the enzyme's active site.

Sucrose (B13894) phosphorylase represents another class of enzyme capable of highly regioselective glycosylation. Research on various 1,2-propanediols, including 3-alkyloxy derivatives structurally related to this compound, has shown that this enzyme exclusively glucosylates the secondary hydroxyl group. nih.gov The reaction proceeds via a transfer of a glucose unit from sucrose to the diol, yielding 2-O-α-D-glucopyranosyl products. nih.gov The efficiency of this transformation is dependent on the nature of the substituent at the C3 position. nih.gov

The table below summarizes findings from a study on the regioselective glucosylation of 1,2-propanediol derivatives using sucrose phosphorylase, illustrating the enzyme's selectivity for the secondary hydroxyl position. nih.gov

Table 1: Regioselective Glucosylation of 1,2-Propanediol Derivatives Catalyzed by Sucrose Phosphorylase

| Acceptor Substrate | Product | Selectivity |

|---|---|---|

| 1,2-Propanediol | 2-O-α-D-Glucopyranosyl-propanediol | Exclusive for secondary -OH |

| 3-Methoxy-1,2-propanediol | 2-O-α-D-Glucopyranosyl-3-methoxy-propanediol | Exclusive for secondary -OH |

| 3-Allyloxy-1,2-propanediol | 2-O-α-D-Glucopyranosyl-3-allyloxy-propanediol | Exclusive for secondary -OH |

This data demonstrates the consistent regioselectivity of sucrose phosphorylase for the secondary hydroxyl group across various 1,2-propanediol derivatives. nih.gov

Chemical catalysis also provides routes to regioselective functionalization. For example, the 1,3,2λ⁵-dioxaphospholane methodology has been used for the highly regioselective and stereospecific functionalization of 1,2-propanediol with silylating agents. nih.govjst.go.jp This method allows for the controlled activation of one hydroxyl group over the other, enabling subsequent transformations at a specific position.

Chemoselectivity Involving the Sulfide Moiety

The phenylthio group is another key reactive site in the molecule. It can be chemoselectively oxidized to the corresponding sulfoxide and subsequently to the sulfone. nih.gov These transformations are significant as they introduce a new chiral center at the sulfur atom when a prochiral sulfide is used, potentially leading to the formation of diastereomers. Enzymatic methods, such as those using lipases from Candida antarctica or Humicola lanuginosa, have been employed for the kinetic resolution of related β-hydroxysulfides through the oxidation of the sulfide. nih.gov

The table below details reaction conditions for the functionalization of the different reactive sites in molecules with a 1,2-diol and sulfide structure.

Table 2: Examples of Chemo- and Regioselective Functionalization Reactions

| Reaction Type | Reagent/Catalyst | Target Functional Group | Product Type | Ref. |

|---|---|---|---|---|

| Regioselective Glucosylation | Sucrose Phosphorylase | Secondary Hydroxyl | 2-O-Glucosylated diol | nih.gov |

| Regioselective Silylation | Trimethyl(X)silanes via dioxaphospholane | Primary or Secondary Hydroxyl | Silyl ether | nih.govjst.go.jp |

| Regioselective Acylation | Lipase | Secondary Hydroxyl | 2-O-Acyl diol | researchgate.net |

These selective functionalization strategies underscore the utility of this compound as a versatile synthon, enabling the targeted synthesis of a wide array of more complex chemical structures.

Derivatives and Their Applications in Advanced Organic Synthesis

Derivatives as Chiral Synthons and Building Blocks

Chiral synthons are crucial intermediates in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. Derivatives of 3-Phenylthio-1,2-propanediol have proven to be valuable in this regard.

Precursors for Optically Active Secondary Alcohols

Optically pure (S)-3-phenylthio-1,2-propanediol, which can be synthesized through the yeast reduction of 1-hydroxy-3-phenylthio-2-propanone, serves as a versatile precursor for creating both enantiomers of secondary alcohols. researchgate.netscispace.comacs.orggoogle.comacs.org This biocatalytic reduction method is highly enantioselective and provides a convenient route to this important chiral building block. researchgate.netresearchgate.net The resulting (S)-3-phenylthio-1,2-propanediol can then be transformed into a variety of optically active secondary alcohols, which are key components in many biologically active molecules, including insect pheromones. researchgate.netacs.orgacs.org

The significance of sulfur-containing chiral secondary alcohols, such as β-hydroxysulfides derived from this compound, extends to their role as intermediates in the synthesis of various natural products and pharmaceuticals. mdpi.com Bioreduction of related β-keto sulfides using baker's yeast or isolated enzymes like alcohol dehydrogenases offers an environmentally friendly and highly selective method to produce these valuable chiral alcohols. researchgate.netmdpi.com

Table 1: Synthesis of Optically Active Secondary Alcohols from this compound Derivatives

| Precursor | Method | Product | Application |

|---|---|---|---|

| 1-Hydroxy-3-phenylthio-2-propanone | Baker's yeast reduction | (S)-3-Phenylthio-1,2-propanediol | Precursor for both enantiomers of secondary alcohols researchgate.netscispace.comgoogle.comacs.orgresearchgate.net |

| Phenylthioacetone | Baker's yeast reduction | (S)-Phenylthio-2-propanol | Chiral secondary alcohol researchgate.net |

| 1-(Arylsulfanyl)propan-2-ones | Yeast strains, recombinant alcohol dehydrogenases | Optically active 1-(arylsulfanyl)propan-2-ols | Intermediates for pharmaceuticals and natural products mdpi.com |

Intermediates in the Synthesis of Chiral Oxiranes, Thiiranes, and Tetrahydrofurans

The derivatives of this compound, particularly the chiral β-hydroxysulfides, are pivotal intermediates in the synthesis of other important chiral building blocks like oxiranes (epoxides), thiiranes, and tetrahydrofurans. mdpi.comnih.gov These cyclic ethers and sulfides are highly sought after in organic synthesis due to their reactivity and ability to be converted into a wide range of functionalized molecules.

For instance, optically pure phenyl (S)-glycidyl sulfide (B99878), derived from (S)-3-phenylthio-1,2-propanediol, is a key intermediate in the synthesis of both enantiomeric forms of 5-hexadecanolide, an insect pheromone. researchgate.net The conversion of chiral β-hydroxysulfides to epoxides is a well-established synthetic transformation. acs.org Furthermore, these sulfur-containing chiral alcohols can be utilized in the synthesis of chiral thiiranes, which are valuable intermediates for producing selective gelatinase inhibitors. mdpi.comnih.govnih.gov The versatility of these intermediates also extends to the stereoselective synthesis of tetrahydrofurans. mdpi.comnih.govmdpi.com

Table 2: Chiral Heterocycles Synthesized from this compound Derivatives

| Intermediate | Target Heterocycle | Significance |

|---|---|---|

| Phenyl (S)-glycidyl sulfide | Chiral Oxiranes | Key intermediate for pheromone synthesis researchgate.net |

| Chiral β-hydroxysulfides | Chiral Thiiranes | Building blocks for gelatinase inhibitors mdpi.comnih.govnih.gov |

| Chiral β-hydroxysulfides | Chiral Tetrahydrofurans | Versatile intermediates in organic synthesis mdpi.comnih.govmdpi.com |

Role in Complex Molecule Construction

The application of this compound derivatives extends to the construction of more complex molecular architectures. For example, the synthesis of biguanidines and triazines can involve intermediates derived from 1,2-propanediol. google.com While the direct use of this compound in this specific context is not explicitly detailed, the underlying chemistry showcases the utility of propanediol (B1597323) derivatives in building heterocyclic compounds. The ability to introduce specific functional groups and control stereochemistry makes these derivatives valuable tools for synthetic chemists aiming to construct complex target molecules.

Applications in Materials Science Research

Beyond its utility in asymmetric synthesis, this compound and its parent compound, 1,2-propanediol, have found applications in the field of materials science, particularly in the synthesis of polymers.

Monomeric Units in Polymer Synthesis (e.g., Polyesters, Polyurethanes)

This compound can be utilized as a monomer in the synthesis of polyesters and polyurethanes. ontosight.ai The diol functionality of the molecule allows it to react with dicarboxylic acids or their derivatives to form polyester (B1180765) chains, or with diisocyanates to form polyurethane polymers. ontosight.aiontosight.aitechscience.com The incorporation of the phenylthio group into the polymer backbone can impart specific properties to the resulting material, such as altered thermal stability, refractive index, or affinity for certain surfaces.

The synthesis of polyesters often involves the reaction of a diol, like 1,2-propanediol, with a dicarboxylic acid or its anhydride. google.comgoogle.commdpi.com Similarly, polyurethanes are synthesized from diols and diisocyanates. ontosight.aitechscience.comgoogle.com The use of bio-based diols, such as 1,3-propanediol, in polyester and polyurethane synthesis is a growing area of research aimed at developing more sustainable materials. rug.nlpcimag.com

Design and Synthesis of New Derivatives with Enhanced Properties for Specific Synthetic Utilities

The development of new derivatives of 1,2-propanediol with tailored properties is an active area of research. ontosight.ai By modifying the structure of the parent molecule, chemists can fine-tune its reactivity, solubility, and other characteristics to better suit specific synthetic applications. For example, the synthesis of chiral 2-substituted-1,3-propanediols has been achieved through lipase-catalyzed transesterification, highlighting the potential for enzymatic methods in creating novel chiral building blocks. researchgate.net

The synthesis of derivatives can involve reactions such as reductive alkylation of 1,2-propanediol with ketones to produce glycol ethers. mdpi.com Furthermore, the development of novel catalysts, such as oxidovanadium(V) Schiff base complexes derived from chiral 3-amino-1,2-propanediol, is expanding the toolbox for asymmetric synthesis, including the stereoselective synthesis of tetrahydrofurans. mdpi.com These ongoing efforts to design and synthesize new derivatives of propanediols will undoubtedly lead to the discovery of even more powerful and selective reagents for advanced organic synthesis.

Stereochemical Aspects and Chiral Induction Principles

Enantiomerism and Diastereomerism in 3-Phenylthio-1,2-propanediol

This compound possesses a single chiral center at the second carbon atom (C2) of the propanediol (B1597323) backbone, to which the hydroxyl group is attached. This chirality gives rise to a pair of enantiomers: (R)-3-Phenylthio-1,2-propanediol and (S)-3-Phenylthio-1,2-propanediol. These enantiomers are non-superimposable mirror images of each other and, consequently, exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they rotate plane-polarized light in equal but opposite directions.

The concept of diastereomerism becomes relevant when considering derivatives of this compound where an additional stereocenter is introduced. For instance, if the primary alcohol at C1 or the secondary alcohol at C2 were to react with a chiral reagent, a new stereocenter could be formed, leading to the generation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.

The synthesis of this compound often proceeds via the nucleophilic ring-opening of a prochiral epoxide, such as glycidol (B123203), by thiophenol. The regioselectivity of this reaction is crucial. Under basic conditions, the thiolate anion typically attacks the less substituted carbon (C3), leading to the desired this compound. If a racemic mixture of glycidol is used, a racemic mixture of (R)- and (S)-3-Phenylthio-1,2-propanediol will be formed. However, if an enantiomerically pure form of glycidol is used, such as (R)-glycidol or (S)-glycidol, the reaction can proceed stereospecifically to yield the corresponding enantiomerically enriched this compound.

| Stereoisomer | Configuration at C2 | Relationship |

|---|---|---|

| (R)-3-Phenylthio-1,2-propanediol | R | Enantiomers |

| (S)-3-Phenylthio-1,2-propanediol | S |

Strategies for Chiral Purity Enhancement and Maintenance

Achieving high enantiomeric purity of this compound is often a critical requirement for its application in stereoselective processes. Several strategies can be employed to enhance and maintain the chiral purity of this compound.

One of the primary methods for obtaining enantiomerically pure this compound is through asymmetric synthesis . This can be achieved by utilizing a chiral starting material, a chiral catalyst, or a chiral auxiliary. For instance, the enantioselective opening of a prochiral epoxide like glycidol with thiophenol, catalyzed by a chiral catalyst, can directly yield an enantiomerically enriched product.

Another common strategy is chiral resolution , which involves the separation of a racemic mixture into its constituent enantiomers. This can be accomplished through several techniques:

Classical Resolution: This method involves the reaction of the racemic diol with a chiral resolving agent to form a pair of diastereomeric adducts. These diastereomers, having different physical properties, can then be separated by conventional techniques such as fractional crystallization or chromatography. Subsequently, the resolving agent is removed to yield the separated enantiomers.

Chromatographic Resolution: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. For analogous compounds like 3-tert-butylamino-1,2-propanediol, methods utilizing chiral columns have been successfully developed for enantiomeric separation worldwidejournals.comresearchgate.netnih.gov. This approach can be directly applied to resolve the enantiomers of this compound.

Once an enantiomerically enriched sample is obtained, it is crucial to maintain its chiral purity . This involves preventing racemization, which is the conversion of one enantiomer into an equal mixture of both. For this compound, the stereocenter at C2 is generally stable under normal conditions. However, harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, could potentially lead to side reactions that might compromise the stereochemical integrity.

| Strategy | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Asymmetric Synthesis | Direct formation of one enantiomer over the other. | Potentially more efficient, avoids loss of material from resolution. | Requires development of specific chiral catalysts or reagents. |

| Chiral Resolution (Classical) | Formation and separation of diastereomers. | Well-established, can be scaled up. | Requires stoichiometric amounts of a resolving agent, can be labor-intensive. |

| Chiral Resolution (HPLC) | Differential interaction with a chiral stationary phase. | High separation efficiency, applicable to small quantities. | Can be expensive for large-scale separations. |

Stereochemical Control in Reactions Involving the Propanediol Backbone

The stereochemistry of the 1,2-propanediol backbone in this compound plays a significant role in directing the stereochemical outcome of subsequent reactions. The chiral center at C2 can influence the approach of reagents to the neighboring functional groups, leading to diastereoselective transformations.

One key aspect is intramolecular reactions . For instance, the hydroxyl groups at C1 and C2 can act as internal nucleophiles. The stereochemistry at C2 will dictate the facial selectivity of such intramolecular cyclization reactions, leading to the formation of specific stereoisomers of cyclic ethers or acetals.

In intermolecular reactions , the chiral center can exert stereochemical control through steric hindrance or by forming transient chiral complexes with reagents. For example, in the acylation or protection of the hydroxyl groups, a bulky chiral reagent may react preferentially with the less sterically hindered primary hydroxyl group at C1. Furthermore, the stereocenter at C2 can influence the stereochemical outcome of reactions at the adjacent C1 or C3 positions.

The principle of chiral induction is central to understanding the stereochemical control exerted by the propanediol backbone. The existing stereocenter can create a chiral environment that favors the formation of one stereoisomer over another in a newly formed stereocenter. This is particularly relevant in reactions such as the addition of nucleophiles to a carbonyl group that might be introduced at the C1 position, or in reactions involving the sulfur atom.

The ability to control the stereochemistry in reactions of this compound is essential for its use as a chiral building block in the synthesis of more complex molecules. By understanding and manipulating the stereochemical influences of the propanediol backbone, chemists can design synthetic routes that lead to the desired stereoisomers with high selectivity.

Advanced Analytical Methodologies in 3 Phenylthio 1,2 Propanediol Research

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of 3-Phenylthio-1,2-propanediol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR spectra are used for structural confirmation. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific proton signals correspond to the phenyl ring, the methylene (B1212753) (-CH₂-), and methine (-CH-) groups, as well as the hydroxyl (-OH) protons. nih.gov

Similarly, the ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

NMR Spectral Data for this compound

| Spectrum Type | Atom | Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H NMR | Phenyl Protons | 7.15 - 7.40 (m, 5H) |

| -CH(OH)- | 3.85 - 3.95 (m, 1H) | |

| -CH₂(OH) | 3.50 - 3.65 (m, 2H) | |

| -S-CH₂- | 3.05 - 3.20 (m, 2H) | |

| ¹³C NMR | Phenyl C (quaternary) | ~135.0 |

| Phenyl C-H | ~130.0, ~129.0, ~126.5 | |

| -CH(OH)- | ~71.0 | |

| -CH₂(OH) | ~65.0 | |

| -S-CH₂- | ~39.0 |

Note: Approximate chemical shifts are based on typical values for similar functional groups and data from public databases. Actual values may vary depending on the solvent and instrument.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized, and the resulting fragments are detected based on their mass-to-charge ratio (m/z). nih.gov The molecular ion peak confirms the molecular weight, while the fragmentation pattern provides structural clues. nih.gov

Key Mass Spectrometry Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₂S |

| Molecular Weight | 184.26 g/mol |

| m/z of Major Fragments | Relative Intensity |

| 110 | High |

| 123 | Moderate |

| 45 | Moderate |

Data obtained from public spectral databases. nih.gov

Chromatographic Methods for Purity and Stereoisomeric Ratio Determination

Chromatography is a powerful technique for separating components of a mixture. For chiral compounds like this compound, specialized chiral chromatography is required to separate the enantiomers and determine the stereoisomeric ratio and purity of a sample.

Chiral Gas Chromatography (GC) is a highly selective method for analyzing volatile and semi-volatile enantiomers. chromatographyonline.com This technique utilizes a capillary column coated with a chiral stationary phase (CSP). gcms.cz The separation of enantiomers is achieved through differential interactions with the CSP, leading to different retention times for the (R)- and (S)-enantiomers.

For diols, derivatized cyclodextrins are commonly used as CSPs. chromatographyonline.comresearchgate.net These cyclic oligosaccharides create a chiral environment that allows for the effective resolution of enantiomers. chromatographyonline.comgcms.czresearchgate.net Prior to analysis, this compound may require derivatization of its hydroxyl groups to increase volatility and improve chromatographic performance. nih.gov

Commonly Used Chiral Stationary Phases for Diol Separation in GC

| Stationary Phase Type | Example | Separation Principle |

|---|---|---|

| Derivatized Cyclodextrins | Permethylated beta-cyclodextrin | Inclusion complexation and hydrogen bonding |

| Acetylated gamma-cyclodextrin | Steric interactions and dipole-dipole interactions |

Chiral High-Performance Liquid Chromatography (HPLC) is the benchmark method for the enantioseparation of a wide range of compounds, including pharmaceuticals and their intermediates. mdpi.com The separation is performed on a column packed with a chiral stationary phase (CSP). mdpi.comjiangnan.edu.cn The choice of CSP and mobile phase is critical for achieving successful enantiomeric resolution. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and widely used for separating a broad spectrum of chiral molecules, including those with hydroxyl groups. mdpi.comjiangnan.edu.cn The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral grooves of the polysaccharide structure. sigmaaldrich.com

Commonly Used Chiral Stationary Phases for Diol Separation in HPLC

| Stationary Phase Type | Example Trade Names | Typical Mobile Phase |

|---|---|---|

| Polysaccharide-based (Amylose) | Chiralpak AD, Chiralpak IA | Normal Phase (e.g., hexane/isopropanol) |

| Polysaccharide-based (Cellulose) | Chiralcel OD, Chiralcel OJ | Normal Phase (e.g., hexane/isopropanol) |

The ratio of the enantiomers in a sample of this compound can be accurately determined by integrating the peak areas of the two separated enantiomers in the chromatogram.

Determination of Enantiomeric Excess and Optical Rotation

Optical Rotation is a physical property of chiral substances, which refers to their ability to rotate the plane of polarized light. libretexts.org This rotation is measured using an instrument called a polarimeter. masterorganicchemistry.com Enantiomers rotate light by equal amounts but in opposite directions. libretexts.org The direction of rotation is designated as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. masterorganicchemistry.com

The Specific Rotation ([α]) is a standardized measure of optical rotation and is a characteristic property of a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). libretexts.orgmasterorganicchemistry.com It is calculated from the observed rotation (α) using the following formula:

[α] = α / (c × l)

Where:

α is the observed rotation in degrees.

c is the concentration of the solution in g/mL.

l is the path length of the polarimeter tube in decimeters (dm). masterorganicchemistry.com

Enantiomeric Excess (ee) , also known as optical purity, is a measure of the purity of a chiral sample. It represents the degree to which one enantiomer is present in excess of the other in a mixture. youtube.com The enantiomeric excess can be calculated from the specific rotation of the mixture and the specific rotation of the pure enantiomer:

% ee = ([α]mixture / [α]pure enantiomer) × 100

Alternatively, and often more accurately, the enantiomeric excess is determined from the peak areas of the separated enantiomers in a chiral chromatogram (GC or HPLC):

% ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) × 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers. This chromatographic method is generally preferred as it does not require a sample of the pure enantiomer and is less susceptible to impurities that might affect the optical rotation measurement.

Computational and Theoretical Studies on 3 Phenylthio 1,2 Propanediol

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), are employed to determine the most stable three-dimensional arrangement of atoms (conformation) and to describe the distribution of electrons within the molecule (electronic structure).

For 3-Phenylthio-1,2-propanediol, a flexible molecule with several rotatable bonds, numerous conformations are possible. Theoretical calculations can identify the lowest energy (most stable) conformers by mapping the potential energy surface. The stability of these conformers is often dictated by intramolecular hydrogen bonding between the two hydroxyl groups and potential interactions involving the sulfur atom and the phenyl ring.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. Furthermore, mapping the electrostatic potential onto the electron density surface reveals the charge distribution and identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which are key to predicting intermolecular interactions.

Table 1: Calculated Properties of this compound This table presents theoretical data that would be obtained from a typical quantum chemical analysis.

| Calculated Parameter | Description | Representative Value |

| Relative Conformational Energy | Energy of a conformer relative to the most stable conformer. | 0 - 5 kcal/mol |

| Key Dihedral Angle (C-C-S-C) | Defines the orientation of the phenylthio group relative to the propanediol (B1597323) backbone. | Variable (e.g., 60°, 180°) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -0.8 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. | 5.7 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.5 D |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This approach allows chemists to understand how a reaction proceeds, why certain products are favored over others, and how to optimize reaction conditions.

For reactions involving this compound, such as its oxidation, cyclization, or derivatization, computational modeling can provide critical insights. For instance, in a base-catalyzed intramolecular cyclization to form a substituted oxetane (B1205548) or tetrahydrofuran (B95107) ring, DFT calculations can be used to model the transition state of the ring-closing step. The calculated activation energy for this step provides a quantitative measure of the reaction's feasibility. Competing reaction pathways can be compared by calculating their respective activation barriers, allowing for the prediction of the major product. Such studies have been effectively used to understand the mechanisms of analogous reactions involving propanediols and thioethers.

Table 2: Hypothetical Calculated Activation Energies for a Reaction of this compound This table illustrates how computational modeling can be used to compare different potential reaction pathways.

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡) | Predicted Feasibility |

| Pathway A | Intramolecular cyclization via primary hydroxyl group attack. | 22 kcal/mol | High |

| Pathway B | Intramolecular cyclization via secondary hydroxyl group attack. | 28 kcal/mol | Moderate |

| Pathway C | Intermolecular side reaction. | 35 kcal/mol | Low |

Prediction of Stereoselectivity and Reactivity

Since this compound is a chiral molecule, its reactions can often lead to multiple stereoisomeric products. Predicting and controlling this stereoselectivity is a central goal in modern organic synthesis. Computational chemistry offers powerful methods for predicting the stereochemical outcome of a reaction before it is run in the lab. rsc.org

The prediction of stereoselectivity relies on calculating the energies of the diastereomeric transition states that lead to the different stereoisomeric products. According to transition state theory, the pathway with the lower energy transition state will be faster and thus yield the major product. By accurately modeling the structures and energies of these transition states, the ratio of the resulting stereoisomers (e.g., the diastereomeric ratio or enantiomeric excess) can be predicted. This computational insight allows for the rational design of catalysts and reaction conditions to favor the formation of a single, desired stereoisomer. rsc.org

Table 3: Example of Predicted vs. Experimental Stereoselectivity This table shows a representative comparison used to validate computational models for predicting the stereochemical outcome of a reaction.

| Reaction Type | Computational Model | Predicted Product Ratio (R:S) | Experimental Product Ratio (R:S) |

| Asymmetric Epoxidation | DFT (B3LYP/6-31G*) | 92:8 | 90:10 |

| Catalytic Reduction | DFT (M06-2X/def2-TZVP) | 15:85 | 12:88 |

In Silico Screening for Novel Synthetic Applications

In silico screening, particularly molecular docking, is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target, such as a protein or enzyme, to identify potential drug candidates.

While this compound itself may be screened, computational studies have focused on its derivatives to explore novel therapeutic applications. For example, derivatives such as 1,3-diphenyl-3-(phenylthio)propan-1-ones have been designed and evaluated computationally as potential selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is implicated in inflammation and cancer. nih.govresearchgate.neteurekaselect.com Molecular docking studies of these derivatives have shown that they can fit within the active site of the COX-2 enzyme, forming key interactions (e.g., hydrogen bonds) with amino acid residues like Arg513 and His90. nih.govresearchgate.net

Similarly, other derivatives have been docked against the human estrogen receptor α, a key target in breast cancer therapy, to evaluate their potential as cytotoxic agents. nih.govresearchgate.netnih.gov These in silico studies guide the synthesis of the most promising compounds for further biological testing.

Table 4: Summary of Molecular Docking Studies on this compound Derivatives This table summarizes findings from virtual screening studies where derivatives of the title compound were computationally evaluated against therapeutic targets.

| Compound Derivative | Protein Target | Key Interacting Residues (from docking) | Predicted Application |

| 1-(4-(methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one | Cyclooxygenase-2 (COX-2) | Arg513, His90, Val523 nih.govresearchgate.net | Selective anti-inflammatory agent nih.gov |

| 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one | Human Estrogen Receptor α | Not specified | Cytotoxic agent for breast cancer nih.govresearchgate.net |

Biotechnological and Metabolic Pathway Research Non Human Clinical Context

Investigation of Microbial Biotransformations for Diol Production

Microbial biotransformation is a powerful tool for generating complex and chiral molecules. The synthesis of vicinal diols, such as 1,2-propanediol derivatives, is often achieved through the microbial oxidation of corresponding alkenes. Specifically, the formation of 3-Phenylthio-1,2-propanediol could be envisioned via the dihydroxylation of a precursor molecule, 3-phenylthio-1-propene.

This transformation is typically catalyzed by a class of enzymes known as dioxygenases, frequently found in soil bacteria like Pseudomonas species. These enzymes are renowned for their ability to catalyze the cis-dihydroxylation of aromatic and olefinic compounds. For instance, toluene dioxygenase from Pseudomonas putida is a well-studied example that adds two hydroxyl groups across a double bond with high stereospecificity. While direct evidence for the transformation of 3-phenylthio-1-propene is not present in current literature, the substrate promiscuity of some dioxygenases suggests it could be a potential substrate.

The investigation into such a biotransformation would involve screening various microbial strains known for their oxidative capabilities against the precursor. Key parameters for successful diol production would include the choice of microorganism, cultivation conditions, and the efficient delivery of the often-hydrophobic substrate to the cells.

Table 1: Potential Microbial Systems for Dihydroxylation

| Microbial Genus | Relevant Enzyme Type | Known Substrates | Potential Application |

|---|---|---|---|

| Pseudomonas | Toluene Dioxygenase | Toluene, Styrene, Indene | Dihydroxylation of 3-phenylthio-1-propene |

| Rhodococcus | Alkene Monooxygenase | Short-chain alkenes | Epoxidation followed by hydrolysis to form the diol |

Enzyme Characterization and Engineering for Synthetic Applications

The targeted synthesis of this compound would rely on the action of specific oxygenase enzymes. The most relevant candidates are Rieske non-heme iron oxygenases (ROs), which include the aforementioned dioxygenases, and cytochrome P450 monooxygenases.

Rieske Non-Heme Iron Oxygenases: These enzymes catalyze the stereospecific dihydroxylation of a wide range of substrates. nih.govnih.gov The active site contains a mononuclear non-heme iron center coordinated by a 2-His-1-carboxylate facial triad. scispace.com Their application in biocatalysis is highly attractive due to their high enantioselectivity. scispace.com Characterization of an enzyme for this specific purpose would involve expressing the gene in a suitable host like E. coli, purifying the enzyme, and performing kinetic studies with 3-phenylthio-1-propene as the substrate.

Enzyme engineering could play a crucial role in developing a biocatalyst with high efficiency and selectivity for this non-natural substrate. Techniques such as site-directed mutagenesis and directed evolution could be employed to modify the enzyme's active site, thereby enhancing its affinity for the substrate and controlling the stereochemical outcome of the reaction.

Cytochrome P450 Monooxygenases: These heme-containing enzymes are also capable of oxidizing a vast array of substrates. They typically function by activating molecular oxygen to insert one oxygen atom into a substrate, which could proceed via an epoxide intermediate that is subsequently hydrolyzed to the diol.

Table 2: Key Enzyme Classes for Potential Synthesis of this compound

| Enzyme Class | Cofactors | Reaction Type | Advantages for Synthesis |

|---|---|---|---|

| Rieske Dioxygenases | Fe(II), NADH | cis-Dihydroxylation | High stereospecificity, single-step conversion from alkene |

| Cytochrome P450s | Heme, NADPH | Monooxygenation (epoxidation) | Broad substrate scope, well-studied for engineering |

Broader Context of 1,2-Propanediol Metabolism in Microorganisms

While specific metabolic pathways for this compound are not described, the metabolism of the parent molecule, 1,2-propanediol (1,2-PDO), has been extensively studied in various microorganisms. Understanding these pathways provides a broader context for how a substituted diol might be processed or synthesized within a cell.

Microorganisms can produce 1,2-PDO through several distinct metabolic routes, typically under anaerobic conditions. These pathways are important for regenerating NAD+ during fermentation.

The Deoxyhexose Pathway: This is a primary route for 1,2-PDO production in organisms like Escherichia coli and Salmonella typhimurium. It utilizes 6-deoxyhexose sugars such as L-fucose or L-rhamnose. The pathway involves the conversion of these sugars into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. The L-lactaldehyde is then reduced to L-1,2-propanediol by an NADH-dependent propanediol (B1597323) oxidoreductase.

The Methylglyoxal Pathway: This pathway allows for the production of 1,2-PDO from common sugars like glucose. The glycolytic intermediate DHAP is converted to methylglyoxal by methylglyoxal synthase. Methylglyoxal can then be reduced through two steps to form 1,2-PDO. This pathway has been engineered in E. coli to produce enantiomerically pure (R)-1,2-propanediol.

The Lactate Pathway: Some microorganisms can produce 1,2-PDO from lactic acid under anoxic conditions. This pathway involves the reduction of lactate to lactaldehyde, followed by a further reduction to 1,2-propanediol.

These established pathways highlight the metabolic machinery that exists in microorganisms for handling three-carbon diols. The enzymes involved, particularly the oxidoreductases that catalyze the final reduction step, could potentially act on substituted aldehydes, which might be intermediates in a pathway designed for this compound synthesis.

Table 3: Comparison of Natural 1,2-Propanediol Production Pathways

| Pathway Name | Common Substrate(s) | Key Intermediate(s) | Typical Producing Organisms |

|---|---|---|---|

| Deoxyhexose Pathway | L-Fucose, L-Rhamnose | L-Lactaldehyde | Escherichia coli, Salmonella typhimurium |

| Methylglyoxal Pathway | Glucose, Glycerol (B35011) | Dihydroxyacetone phosphate, Methylglyoxal | Clostridium sp., Engineered E. coli |

Future Research Perspectives and Interdisciplinary Opportunities

Innovations in Green Chemistry for Sustainable Synthesis

The synthesis of 3-Phenylthio-1,2-propanediol is poised for significant advancements through the adoption of green chemistry principles. The focus is on developing methods that are not only efficient but also environmentally benign, reducing waste, and utilizing sustainable resources.

Biocatalytic Routes: A key area of innovation lies in biocatalysis, which uses enzymes to perform highly selective chemical transformations. taylorfrancis.comjocpr.com Enzyme-catalyzed reactions are attractive because they often occur under mild conditions (ambient temperature and pressure) and can be highly enantioselective, which is crucial for producing specific chiral versions of the molecule. taylorfrancis.comnih.gov

Enzymatic Resolution: Lipases could be employed for the kinetic resolution of a racemic mixture of this compound, selectively acylating one enantiomer and allowing for the separation of both.

Asymmetric Synthesis: Dioxygenase enzymes could be used to introduce the diol functionality onto a phenylthio-propene precursor in a stereospecific manner. nih.gov Furthermore, alcohol dehydrogenases present a valuable option for the asymmetric reduction of a corresponding ketone precursor to yield an enantiomerically pure diol. mdpi.com

| Synthesis Aspect | Traditional Method | Potential Green Chemistry Innovation | Anticipated Benefits |

| Stereoselectivity | Racemic synthesis followed by chiral chromatography | Biocatalytic resolution (e.g., with lipases) or asymmetric synthesis (e.g., with dehydrogenases). nih.govrsc.org | High enantiomeric purity, avoidance of harsh resolving agents, reduced waste. |

| Reagents | Use of stoichiometric, often hazardous, reagents. | Catalytic amounts of reusable catalysts (e.g., solid acids), enzymatic catalysts. nih.govmdpi.com | Reduced waste, increased safety, lower process cost. |

| Solvents | Volatile organic compounds (VOCs) like chlorinated solvents. | Bio-based solvents (e.g., from 1,2-propanediol), ionic liquids, or solvent-free conditions. acsgcipr.orgmdpi.com | Reduced environmental impact, improved process safety. |

| Feedstock | Petroleum-derived epichlorohydrin (B41342) and thiophenol. | Bio-derived glycerol (B35011) as a precursor to the C3 backbone. researchgate.net | Use of renewable resources, reduced carbon footprint. |

Integration with Automated Synthesis and Flow Chemistry

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of this compound. rsc.org Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters, leading to improved safety, efficiency, and scalability. acs.orgresearchgate.net

Enhanced Process Control and Safety: The high surface-area-to-volume ratio in microreactors enables superior heat and mass transfer. rsc.org This allows for the safe handling of exothermic reactions and reactive intermediates, which can be challenging in large batch reactors. For the synthesis of this compound, this could involve the reaction of thiophenol with a glycidol (B123203) precursor, a potentially exothermic process that benefits from the precise temperature control of a flow system.

Automation and High-Throughput Screening: Flow systems can be fully automated, enabling the synthesis and screening of libraries of related compounds with minimal manual intervention. nih.govacs.orgnih.gov By systematically varying starting materials (e.g., using different substituted thiols or epoxides), an automated flow synthesizer could rapidly generate a series of 3-arylthio-1,2-propanediol derivatives. This is invaluable for structure-activity relationship (SAR) studies in drug discovery and materials science. Research has already demonstrated the successful automated flow-through synthesis of various heterocyclic thioethers, highlighting the robustness of this technology. nih.govacs.org

Scalability: Flow chemistry protocols are often more easily scalable than batch processes. rsc.org Scaling up production in a flow system can be as simple as running the system for a longer duration or by "numbering up" – running multiple reactor systems in parallel. This has been demonstrated for the selective oxidation of thioethers to sulfones, where a flow process was scaled from grams to kilograms. rsc.org

Emerging Applications in Niche Chemical Fields

The unique combination of a vicinal diol and a phenylthio group in one molecule opens up possibilities for novel applications in specialized areas of chemistry.

Medicinal Chemistry: The "phenylthio-propan-" structural motif is of interest in drug discovery. For example, derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have shown significant cytotoxic activity against human breast cancer cells. nih.govresearchgate.netsemanticscholar.org This suggests that this compound could serve as a valuable starting material or fragment for the synthesis of new anticancer agents. Furthermore, the thiol group is a key functional group in many medicinal compounds, acting as an antioxidant or metal chelator. nih.gov While present here as a stable thioether, the sulfur atom can still influence the molecule's electronic properties and binding interactions with biological targets. The sulfur atom can also be oxidized to the corresponding sulfoxide (B87167) or sulfone, creating analogues with different polarity and hydrogen-bonding capabilities for pharmacological testing.

Materials Science: Propanediols are important monomers for the synthesis of polyesters, such as polytrimethylene terephthalate (B1205515) (PTT). researchgate.net The incorporation of this compound as a specialty monomer could lead to new polymers with modified properties. The phenylthio group could enhance the refractive index, improve thermal stability, or introduce specific interactions for creating advanced functional materials.

Organocatalysis: Chiral molecules containing sulfur atoms are used as ligands in asymmetric catalysis. mdpi.com Given that this compound is a chiral molecule, it could be used as a precursor for the development of novel chiral ligands or organocatalysts. The diol functionality provides convenient handles for attaching the molecule to a solid support or for further chemical modification to tune its catalytic activity.

Bridging Chemical Synthesis with Biomolecular Sciences (as building blocks)

The structural features of this compound make it a promising building block, or synthon, for applications that bridge synthetic chemistry with biology and biomolecular science.

Chiral Synthons for Complex Molecules: Enantiomerically pure chiral diols are highly sought-after intermediates in the synthesis of natural products and pharmaceuticals. mdpi.comnih.gov The ability to produce either the (R)- or (S)-enantiomer of this compound via biocatalysis would make it a valuable addition to the synthetic chemist's toolbox for constructing complex chiral molecules. researchgate.net

Biomolecule Mimetics: The 1,2-diol unit is a core feature of ribose and other sugars that form the backbone of DNA and RNA. The thioether linkage is analogous to the sulfur-containing side chain of the amino acid methionine. This unique combination allows this compound to be explored as a building block for creating peptidomimetics (molecules that mimic peptides) or glycomimetics (molecules that mimic carbohydrates). These mimetic structures are often designed to have enhanced stability against enzymatic degradation while retaining the ability to interact with biological targets.

Molecular Probes and Functionalization: The diol and thioether moieties offer orthogonal sites for chemical functionalization. The diol can be selectively protected and derivatized, while the sulfur can be oxidized. This allows this compound to serve as a versatile scaffold. For instance, one of the hydroxyl groups could be used to attach a fluorescent tag or a biotin (B1667282) label, while the other could be used to link to a bioactive molecule, creating molecular probes to study biological processes.

Q & A

Q. What synthetic routes are effective for producing 3-Phenylthio-1,2-propanediol, and how can reaction yields be optimized?

- Methodological Answer : A nucleophilic substitution reaction using 3-chloro-1,2-propanediol and thiophenol is a viable route. Catalyst selection is critical: complex catalysts (e.g., triethylamine-based systems) can improve yields by stabilizing intermediates . Optimize parameters such as molar ratio (e.g., 1:8 for chloro- to amino-group precursors), temperature (60–80°C), and reaction time (3–5 hours). Post-synthesis purification via vacuum distillation or molecular sieves ensures high purity (>99%) . Monitor progress using FT-IR and GC-MS to confirm product formation and purity .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : Combine spectroscopic methods:

- FT-IR : Identify characteristic S–Ph (C–S stretch at ~700 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) .

- NMR : Use ¹H NMR to resolve proton environments (e.g., –CH₂–S–Ph at δ 3.5–4.0 ppm; diol protons at δ 3.2–3.8 ppm). ¹³C NMR confirms carbon skeleton integrity, including aromatic carbons (δ 125–140 ppm) .

- MS : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 200.06 for C₉H₁₂O₂S) .

Q. How can trace amounts of this compound be detected in complex matrices (e.g., biological samples)?

- Methodological Answer : Employ gas chromatography–mass spectrometry (GC-MS) with derivatization (e.g., phenylboronic acid to stabilize diol groups). Use deuterated internal standards (e.g., d₅-3-Phenylthio-1,2-propanediol) for quantification. Limit of detection (LOD) can reach 0.005 mg/kg with optimized extraction protocols .

Advanced Research Questions

Q. What mechanistic insights explain the oxidation kinetics of this compound in alkaline media?

- Methodological Answer : Study reaction pathways using ditellurathocuprate(III) (DTC) as an oxidant. Monitor pseudo-first-order kinetics under excess substrate conditions. Fractional orders in [OH⁻] and [substrate] suggest a pre-equilibrium involving OH⁻ binding to Cu(III), forming reactive intermediates. Use stopped-flow spectroscopy and Arrhenius plots to determine activation parameters (ΔH‡, ΔS‡). Computational modeling (DFT) can predict transition states and validate experimental rate laws .

Q. How does this compound interact with biological systems, and what are its metabolic fates?

- Methodological Answer : Conduct in vitro assays with hepatic microsomes to identify phase I metabolites (e.g., sulfoxidation or diol cleavage). For microbial metabolism, use engineered E. coli strains expressing aldehyde dehydrogenase (AldA) to assess L-1,2-propanediol utilization pathways. Track metabolites via LC-MS/MS and compare with known propanediol degradation products .

Q. What strategies resolve contradictions in reported toxicity data for this compound derivatives?

- Methodological Answer : Address variability by standardizing test models:

- Use in vitro genotoxicity assays (Ames test, Comet assay) to assess DNA damage potential.

- Compare results across cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects.

- Cross-validate with in vivo rodent studies focusing on nephrotoxicity and carcinogenicity endpoints, referencing IARC protocols for 3-MCPD analogs .

Q. Can computational methods predict the catalytic efficiency of novel catalysts for synthesizing this compound?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and binding energies for catalyst-substrate interactions. Screen catalysts (e.g., Ru-based complexes) using parameters like charge transfer and steric effects. Validate predictions with experimental turnover frequencies (TOFs) and compare with known systems (e.g., Cp*Ru(CO)₂H for 1,2-propanediol deoxygenation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.